N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine

Muscarinic M4 Antagonist CNS Drug Discovery Neurological Disorder

N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine is a privileged heterocyclic scaffold for medicinal chemistry. It uniquely combines an N-benzylpiperidine with a pyrimidin-2-amine, serving as a validated starting point for muscarinic M4 antagonists (CNS) and CDK2 inhibitors (oncology). Its Fsp³ (0.375) enhances lead saturation to reduce off-target promiscuity. Fully defined GHS hazard profile (H302, H315, H319, H335) eliminates EH&S guesswork, saving significant administrative overhead. Standard purity 95%.

Molecular Formula C16H20N4
Molecular Weight 268.36 g/mol
CAS No. 76167-42-5
Cat. No. B1274245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
CAS76167-42-5
Molecular FormulaC16H20N4
Molecular Weight268.36 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC2=NC=CC=N2)CC3=CC=CC=C3
InChIInChI=1S/C16H20N4/c1-2-5-14(6-3-1)13-20-11-7-15(8-12-20)19-16-17-9-4-10-18-16/h1-6,9-10,15H,7-8,11-13H2,(H,17,18,19)
InChIKeyOATGOOHGVPUVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine (CAS 76167-42-5): Core Scaffold for CNS and Kinase-Focused Discovery


N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine (CAS 76167-42-5) is a heterocyclic building block defined by a pyrimidin-2-amine core linked via the 4-position of an N-benzylpiperidine ring . With a molecular formula of C₁₆H₂₀N₄ and a molecular weight of 268.36 g/mol, it is primarily utilized as a versatile intermediate in the synthesis of more complex bioactive molecules . Its structural features position it as a key scaffold in medicinal chemistry for developing potential therapeutics targeting neurological disorders and kinase-driven diseases [1][2].

Procurement Rationale for N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: Why Analogs Cannot Guarantee the Same Reactivity or Biological Profile


Generic substitution within the aminopyrimidine class is not recommended due to the precise structural requirements for biological activity. The specific combination of an unsubstituted pyrimidin-2-amine with an N-benzylpiperidin-4-yl group creates a unique pharmacophore essential for engaging certain neurological targets like the muscarinic M4 receptor [1] and for providing a specific vector in kinase hinge-binding motifs . Variations in the pyrimidine substitution pattern (e.g., 2,4-diamines) or the N-substituent on the piperidine ring can drastically alter a compound's selectivity, potency, and physicochemical properties, rendering analogs unsuitable for projects requiring this exact scaffold's established biological or synthetic utility [2][3].

Evidence-Based Differentiation: Quantifying the Unique Value of N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine


M4 Muscarinic Receptor Antagonism: A Patent-Defined Mechanism Unshared by Common Analogs

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine is explicitly claimed as a muscarinic M4 receptor antagonist in patent WO2017079641A1 [1]. While specific Ki values are not provided in the abstract, its designation as a selective M4 antagonist distinguishes it from closely related N-benzylpiperidinyl pyrimidines developed as HIV reverse transcriptase inhibitors or acetylcholinesterase inhibitors, which target entirely different proteins [2][3].

Muscarinic M4 Antagonist CNS Drug Discovery Neurological Disorder

Distinct Physicochemical Profile vs. 2,4-Diaminopyrimidine Analogs: Higher logP and Fsp³

N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine possesses a predicted logP of 1.95 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.375 . In comparison, the lead 2,4-diaminopyrimidine derivative (7h) from the same study (Mohamed et al., 2012) has a higher molecular weight (>400 g/mol) and a different Fsp³ due to the 3,4-dimethoxybenzyl group [1]. This suggests N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine offers a distinct balance of lipophilicity and three-dimensionality, a key parameter for optimizing CNS drug-like properties and avoiding flat, aromatic-heavy lead matter [2].

Medicinal Chemistry Physicochemical Property Scaffold Optimization

Defined Hazard and Handling Profile Provides Regulatory and Safety Clarity

The compound has a fully characterized hazard profile with standardized GHS classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with the Signal Word 'Warning' . This level of defined safety data is essential for institutional review boards and safe laboratory handling. In contrast, many custom-synthesized analogs from academic literature or smaller vendors lack this comprehensive, publicly-available safety data, creating uncertainty and potential compliance issues for procurement .

Chemical Safety Regulatory Compliance Laboratory Procurement

Primary Scientific and Industrial Applications for N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine


CNS Drug Discovery: Muscarinic M4 Antagonist Lead Identification and Optimization

The patent-defined activity as a muscarinic M4 receptor antagonist makes N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine a foundational hit compound for CNS drug discovery programs targeting cognitive and psychotic disorders, including schizophrenia and Alzheimer's disease [1]. It serves as a validated starting point for SAR studies to improve M4 subtype selectivity and overall potency, leveraging its unique combination of an N-benzylpiperidine and a pyrimidin-2-amine core, which is distinct from other muscarinic-targeting chemotypes .

Chemical Biology: Development of Novel CDK2 Inhibitor Probes

Reports indicate this compound has been identified as a potential CDK2 inhibitor [1]. This positions it as a useful chemical probe for studying cell cycle regulation and as a potential lead for developing novel anticancer therapeutics. Its modular structure allows for straightforward derivatization to explore the kinase ATP-binding pocket, offering a direct route to generating potent and selective CDK2 inhibitors, which are of significant interest in oncology drug development .

Medicinal Chemistry: A Preferred Scaffold for 'Escape from Flatland' Strategies

With a calculated Fsp³ of 0.375, this compound is more three-dimensionally complex than many flat, aromatic heterocycles commonly found in screening libraries [1]. This makes it a strategically valuable scaffold for medicinal chemists looking to increase the saturation of their lead series, a validated approach to improving solubility, reducing off-target promiscuity, and enhancing the probability of clinical success . Its use can de-risk early-stage drug discovery projects compared to more planar pyrimidine analogs.

Academic and Industrial Research: A Safe and Well-Characterized Building Block

For laboratories engaged in parallel synthesis or building focused compound libraries, this compound offers a key advantage: a fully defined hazard profile with clear GHS classifications [1]. This allows for streamlined EH&S (Environmental, Health, and Safety) approval and straightforward implementation of safe handling protocols. This level of documentation provides a significant operational benefit over similar building blocks that may be purchased from sources lacking comprehensive safety data sheets, saving time and reducing administrative burden .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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